REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([O:10]CC)=O)[C:4](=[O:13])[CH2:3]1.[NH2:14][CH2:15][C:16]([NH2:18])=[O:17]>>[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH:14][CH2:15][C:16]([NH2:18])=[O:17])=[O:10])[C:4](=[O:13])[CH2:3]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC1CC(N(C1)CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
by eluting with dichloromethane/methanol 7:3
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(N(C1)CC(=O)NCC(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |